2-Butanoylcyclohexan-1-one
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Overview
Description
2-Butanoylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring with a butanoyl group attached to the second carbon atom and a ketone group on the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanoylcyclohexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Butanoylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The butanoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the butanoyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted cyclohexanones.
Scientific Research Applications
2-Butanoylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butanoylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the butanoyl group can undergo various transformations. These interactions can affect biological processes and chemical reactions, making the compound useful in various applications.
Comparison with Similar Compounds
2-Butanoylcyclohexan-1-one can be compared with other similar compounds such as:
Cyclohexanone: Lacks the butanoyl group and has different reactivity and applications.
2-Acetylcyclohexanone: Similar structure but with an acetyl group instead of a butanoyl group, leading to different chemical properties.
Cyclohexanone derivatives: Various derivatives with different substituents can be compared to highlight the unique properties of this compound.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-butanoylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h8H,2-7H2,1H3 |
InChI Key |
XETGXVFFSABOGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1CCCCC1=O |
Origin of Product |
United States |
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